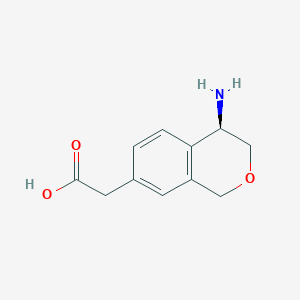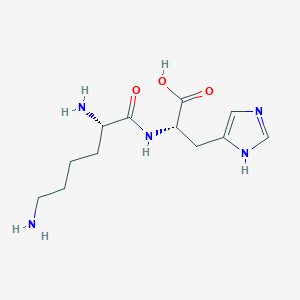
Lysylhistidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine, L-lysyl- is a dipeptide composed of the amino acids L-histidine and L-lysine. This compound is known for its role in various biological processes, including protein synthesis and enzyme function. L-histidine is an essential amino acid that plays a critical role in the production of histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission. L-lysine is another essential amino acid important for protein synthesis, enzyme activity, and collagen formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl- typically involves the coupling of L-histidine and L-lysine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of L-Histidine, L-lysyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-histidine and L-lysine, which are then extracted and purified. The purified amino acids are subsequently coupled using chemical synthesis methods to form the dipeptide.
化学反応の分析
Types of Reactions
L-Histidine, L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: The amino groups of L-lysine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-oxo-histidine and other oxidized derivatives.
Reduction: Secondary amines and reduced lysine derivatives.
Substitution: Alkylated or acylated histidine and lysine derivatives.
科学的研究の応用
L-Histidine, L-lysyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and immune disorders.
Industry: Utilized in the production of functional foods and dietary supplements.
作用機序
The mechanism of action of L-Histidine, L-lysyl- involves its interaction with various molecular targets and pathways. L-histidine can be converted to histamine, which binds to histamine receptors and mediates immune responses, gastric acid secretion, and neurotransmission. L-lysine is involved in collagen formation and can inhibit the replication of certain viruses by competing with arginine.
類似化合物との比較
L-Histidine, L-lysyl- can be compared with other dipeptides such as L-alanyl-L-glutamine and L-glycyl-L-tyrosine. Unlike these dipeptides, L-Histidine, L-lysyl- contains both an imidazole ring and a basic side chain, which confer unique chemical properties and biological activities. The presence of both L-histidine and L-lysine in a single molecule allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industry.
List of Similar Compounds
- L-Alanyl-L-glutamine
- L-Glycyl-L-tyrosine
- L-Arginyl-L-aspartate
- L-Serinyl-L-threonine
特性
CAS番号 |
35170-01-5 |
|---|---|
分子式 |
C12H21N5O3 |
分子量 |
283.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChIキー |
IGRMTQMIDNDFAA-UWVGGRQHSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


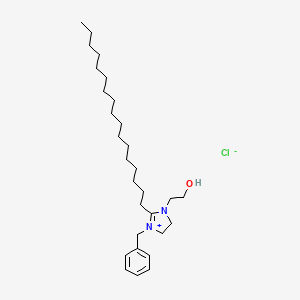
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
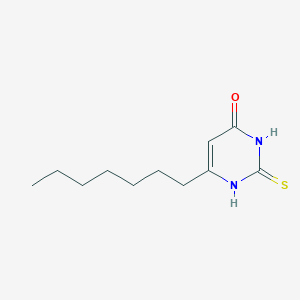
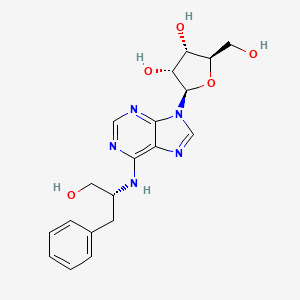

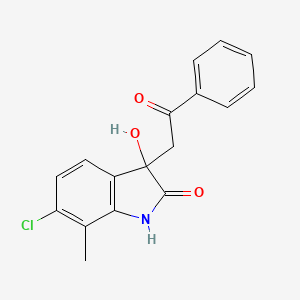
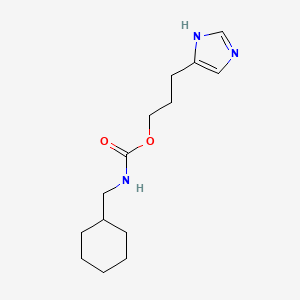
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)

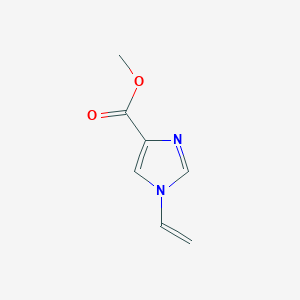
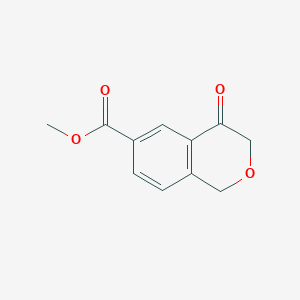
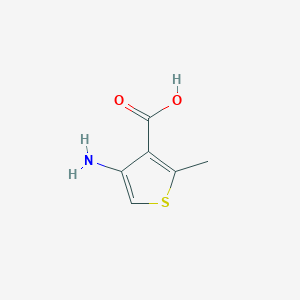
![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
